N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical profiling Drug-likeness Medicinal chemistry

N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small-molecule belonging to the pyrazolo[3,4-d]pyrimidine class of fused heterocycles. The compound features a 1H-pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with a 2,5-dimethoxyphenyl aniline moiety.

Molecular Formula C13H13N5O2
Molecular Weight 271.28
CAS No. 1021206-69-8
Cat. No. B2552929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1021206-69-8
Molecular FormulaC13H13N5O2
Molecular Weight271.28
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC2=NC=NC3=C2C=NN3
InChIInChI=1S/C13H13N5O2/c1-19-8-3-4-11(20-2)10(5-8)17-12-9-6-16-18-13(9)15-7-14-12/h3-7H,1-2H3,(H2,14,15,16,17,18)
InChIKeyUPPGCWMIRNDJDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021206-69-8): Procurement-Relevant Chemical Profile and Core Scaffold Identity


N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small-molecule belonging to the pyrazolo[3,4-d]pyrimidine class of fused heterocycles. The compound features a 1H-pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with a 2,5-dimethoxyphenyl aniline moiety [1]. Its molecular formula is C₁₃H₁₃N₅O₂ and its monoisotopic mass is 271.1069 Da [1]. Publicly available computed physicochemical descriptors include an XLogP3-AA of 2, two hydrogen bond donors, six hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area of 85 Ų [1]. At the time of this analysis, no peer-reviewed biological activity data, selectivity profiles, or direct comparator studies have been published for this specific compound in the indexed primary literature [1].

Scaffold for CLK/DYRK kinase inhibitor library synthesis
Modular derivatization at N1, C3, C6 via aniline linkage
Positional isomer probe for methoxy substitution SAR
Biological activity not yet established; intended for in-house profiling

Why Generic Substitution Fails for N-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Positional Isomerism and Scaffold Sensitivity


Within the pyrazolo[3,4-d]pyrimidine chemotype, the precise substitution pattern on the pendant phenyl ring is recognized as a critical determinant of kinase selectivity and potency. Regioisomeric dimethoxyphenyl variants—such as the 2,5-, 3,4-, and 2,4-dimethoxy isomers—can exhibit markedly different binding conformations within the ATP-binding pocket of kinases like CLK1 and DYRK1A, due to altered hydrogen-bonding geometry and steric occupancy [1]. Published structure–activity relationship (SAR) studies on related pyrazolo[3,4-d]pyrimidine series demonstrate that even minor positional changes in methoxy substitution can shift kinase inhibition profiles by orders of magnitude [1]. Consequently, substituting the 2,5-dimethoxy isomer with a 3,4- or 2,4-dimethoxy analog—or with a bulkier N1-substituted derivative—without experimental validation risks loss of target engagement or introduction of off-target activity. The absence of published quantitative comparator data for this specific compound (as documented below) makes empirical substitution particularly hazardous.

Positional Isomer Sensitivity

2,5-dimethoxy substitution may shift kinase binding compared to 3,4- or 2,4- isomers.

In Silico Descriptor Blind Spot

Computed TPSA and logP values are identical across regioisomers, preventing computational differentiation.

Unquantified Biological Risk

No comparative IC₅₀ or target engagement data exist; substitution is empirical and hazardous without validation.

Quantitative Differentiation Evidence for N-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Available Data and Critical Gaps


Physicochemical Signature: TPSA, HBD, and HBA Compared Across Regioisomeric Dimethoxyphenyl Pyrazolo[3,4-d]pyrimidin-4-amines

The 2,5-dimethoxyphenyl isomer (target compound) possesses a topological polar surface area (TPSA) of 85 Ų, two hydrogen bond donors, and six hydrogen bond acceptors [1]. The 2,4- and 3,4-dimethoxy regioisomers share an identical molecular formula (C₁₃H₁₃N₅O₂) and therefore the same heavy-atom computed TPSA, HBD, and HBA counts; no experimental TPSA or chromatographic hydrophobicity index (CHI) values have been reported for any member of this series [1]. The computed XLogP3-AA of 2 for the target compound [1] is anticipated to be shared across all three regioisomers due to the identical atom composition, rendering standard in silico drug-likeness filters incapable of distinguishing these positional isomers.

Physicochemical Signature
Class-level
Target TPSA 85 Ų (computed); 3,4- and 2,4-dimethoxy isomers ~85 Ų – identical values, no experimental data.
Standard drug-likeness filters cannot distinguish positional isomers.
Computed only; no experimental TPSA or CHI reported.
Physicochemical profiling Drug-likeness Medicinal chemistry

Kinase Target Class Inference: CLK1 and DYRK1A Inhibition Potential Based on Scaffold Activity in Patent Literature

Patent disclosures describe pyrazolo[3,4-d]pyrimidine compounds as inhibitors of DYRK1A, DYRK1B, and CLK1 [1][2]. SAR analyses within these patent families indicate that N4-aryl-substituted pyrazolo[3,4-d]pyrimidin-4-amines bearing alkoxy groups on the phenyl ring can exhibit sub-micromolar inhibition of DYRK1A and CLK1 [1]. However, the specific N-(2,5-dimethoxyphenyl) derivative (CAS 1021206-69-8) is not individually exemplified with quantitative IC₅₀ data in the open patent claims or in any peer-reviewed publication identified in this search [1][2]. No head-to-head kinase profiling data exist to establish whether the 2,5-dimethoxy substitution confers superior potency or selectivity relative to the 3,4-dimethoxy or 2,4-dimethoxy positional isomers, or relative to N1-substituted variants.

Kinase Target Class Inference
Class-level inference
No IC₅₀, Kd, or % inhibition data for this compound. Patent SAR describes class-level CLK1/DYRK1A inhibition.
Requires experimental kinase profiling before compound prioritization.
Target engagement uncertain without direct validation.
Kinase inhibition CLK1 DYRK1A Cancer Neurodegeneration

Synthetic Tractability: 4-Anilino Substitution Pattern as a Modular Building Block for Diversification

The N4-(2,5-dimethoxyphenyl) substitution is synthetically accessible via nucleophilic aromatic substitution or Buchwald–Hartwig amination of a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine precursor with 2,5-dimethoxyaniline. This unadorned aniline linkage leaves the N1 and C6 positions of the pyrazolo[3,4-d]pyrimidine core free for further functionalization, making the compound a versatile intermediate for focused library synthesis . In contrast, commercially available analogs such as 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MW 395.85) or 6-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MW 319.75) carry additional substituents that pre-occupy positions commonly used for SAR exploration, limiting their utility as diversification templates .

Synthetic Diversification Potential
Data to verify
Target: 3 free positions (N1, C3, C6). N1-substituted analogs offer 1–2 fewer derivatization sites.
Greater synthetic flexibility for library design.
Logistical advantage; compound lacks biological validation.
Synthetic chemistry Building block Kinase inhibitor library

Recommended Application Scenarios for N-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Available Evidence


Medicinal Chemistry: Scaffold for Parallel Library Synthesis Targeting CLK/DYRK Kinases

The compound's unsubstituted N1 and C6 positions allow systematic introduction of diverse substituents for structure–activity relationship studies. Patent disclosures establish the pyrazolo[3,4-d]pyrimidine scaffold as a valid starting point for CLK1, DYRK1A, and DYRK1B inhibitor design [1]. Researchers can use the target compound as a core intermediate for amination, alkylation, or cross-coupling reactions at the N1, C3, and C6 positions, enabling rapid generation of analog libraries for kinase selectivity profiling.

Pharmacophore Validation: Positional Isomer Probe for Methoxy Substitution Effects

The 2,5-dimethoxy substitution pattern can serve as a probe alongside the 3,4- and 2,4-dimethoxy isomers to systematically map the influence of methoxy positioning on kinase binding. The Ghobrial et al. (2023) study on pyrazolo[3,4-d]pyrimidine-based kinase inhibitors demonstrated that dimethoxy derivatives can exhibit differential in vivo anti-fibrotic activity depending on methoxylation pattern [2]. The target compound can therefore be employed in comparative panels to establish SAR rules for phenyl ring substitution in this chemotype.

In Silico Modeling and Docking Studies

With its defined 2D structure, computed physicochemical properties (MW 271.27, XLogP3 2, TPSA 85 Ų) [3], and the availability of CLK1 and DYRK1A crystal structures in the PDB, the compound can be used for molecular docking and molecular dynamics simulations. These computational studies can generate testable hypotheses about binding pose differences between the 2,5-, 2,4-, and 3,4-dimethoxy isomers, guiding subsequent synthetic prioritization.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Unsubstituted N1, C3, C6 positions
Synthetic accessibility and kinase panel profiling
Positional isomer SAR probe
2,5-dimethoxy substitution pattern
Methoxy positional effect on kinase binding and cellular response
In silico modeling and docking
Defined 2D structure and computed properties
Binding pose prediction and isomer selectivity hypotheses
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